molecular formula C13H16N4O3S2 B2840990 (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 1206995-54-1

(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No.: B2840990
CAS No.: 1206995-54-1
M. Wt: 340.42
InChI Key: NGFRHFQFEHMPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two privileged pharmacophores—a thiazole ring and a piperazine scaffold—linked by a methanone group, a structure known to contribute to diverse biological activities . The thiazole ring is a versatile heterocycle commonly found in FDA-approved drugs and preclinical candidates due to its aromaticity and ability to participate in various electron interactions . Drugs containing thiazole moieties have been developed for a wide range of conditions, including central nervous system disorders, cancer, and infectious diseases . The 4-(methylsulfonyl)piperazine moiety is a common feature in drug design that can influence a compound's physicochemical properties and its ability to interact with biological targets. This compound is intended For Research Use Only (RUO) and is a valuable tool for scientists. It is specifically designed for in vitro applications such as high-throughput screening, target identification and validation, and structure-activity relationship (SAR) studies. Researchers can use this molecule to probe biological systems and develop new lead compounds for various therapeutic areas. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S2/c1-22(19,20)17-8-6-15(7-9-17)12(18)11-10-21-13(14-11)16-4-2-3-5-16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFRHFQFEHMPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations in Piperazine-Thiazole Derivatives

Compounds 10d , 10e , and 10f () share a piperazine-thiazole backbone but differ in substituents and linker chemistry:

  • Substituents : All feature ureido-phenyl groups with trifluoromethyl (10d , 10e ) or chloro (10f ) substituents, contrasting with the target compound’s methylsulfonyl-piperazine and pyrrole-thiazole.
  • Synthetic Yields : High yields (89–93%) suggest efficient synthesis, though the target compound’s synthetic route may require more steps due to the pyrrole and sulfonyl groups .

Table 1: Key Features of Piperazine-Thiazole Derivatives

Compound Substituents (Piperazine/Thiazole) Linker Molecular Weight (g/mol) Yield (%)
Target Compound Methylsulfonyl, pyrrole Methanone Not reported Not reported
10d Trifluoromethylphenyl-ureido Ethyl ester 548.2 93.4
10e Trifluoromethylphenyl-ureido Ethyl ester 548.2 92.0
10f Chlorophenyl-ureido Ethyl ester 514.2 89.1

Heterocyclic Ring Modifications

  • Compound 21 (): Replaces thiazole with thiophene and incorporates a trifluoromethylphenyl group on piperazine. The thiophene’s electron-rich nature may alter electronic interactions compared to the target’s thiazole-pyrrole system .
  • Compound 5 (): Features a pyrazole ring and a butanone linker.

Complex Polycyclic Analogs

  • Compound w3 (): Contains pyrimidine and triazole rings linked to a piperazine methanone.

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic approach to this compound involves three critical disconnections:

  • Thiazole-pyrrole core formation : Derived from a Hantzsch cyclocondensation reaction.
  • Piperazine-methanone linkage : Achieved via nucleophilic acyl substitution.
  • Methylsulfonyl group introduction : Executed through sulfonylation of the piperazine nitrogen.

This strategy ensures modularity, enabling independent optimization of each segment before final assembly.

Thiazole Core Synthesis via Hantzsch Cyclocondensation

The thiazole ring, substituted with a pyrrole group at position 2, is synthesized using the Hantzsch thiazole synthesis. This method involves the reaction of 1-(2-bromoacetyl)pyrrole with thiourea under acidic conditions:

$$
\text{1-(2-Bromoacetyl)pyrrole} + \text{Thiourea} \xrightarrow[\text{HCl, EtOH}]{80^\circ\text{C}} \text{2-(1H-Pyrrol-1-yl)-4-(bromomethyl)thiazole}
$$

Key parameters :

  • Solvent : Ethanol/water (3:1)
  • Temperature : 80°C, reflux
  • Yield : 68–72%

The bromomethyl intermediate is subsequently converted to a nitrile via nucleophilic substitution with potassium cyanide (KCN) in dimethylformamide (DMF), yielding 2-(1H-pyrrol-1-yl)-4-cyanomethylthiazole (85% yield). Hydrolysis of the nitrile group using concentrated hydrochloric acid produces 2-(1H-pyrrol-1-yl)thiazole-4-carboxylic acid .

Acyl Chloride Formation and Piperazine Coupling

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂):

$$
\text{2-(1H-Pyrrol-1-yl)thiazole-4-carboxylic acid} \xrightarrow{\text{SOCl}_2, \text{reflux}} \text{2-(1H-Pyrrol-1-yl)thiazole-4-carbonyl chloride}
$$

This intermediate reacts with piperazine in anhydrous dichloromethane (DCM) under basic conditions (triethylamine, TEA) to form the methanone bridge:

$$
\text{2-(1H-Pyrrol-1-yl)thiazole-4-carbonyl chloride} + \text{Piperazine} \xrightarrow[\text{TEA}]{\text{DCM, 0°C→RT}} \text{(2-(1H-Pyrrol-1-yl)thiazol-4-yl)(piperazin-1-yl)methanone}
$$

Optimization notes :

  • Stoichiometry : 1.2 equivalents of piperazine prevent diacylation.
  • Temperature : Slow warming from 0°C to room temperature minimizes side reactions.
  • Yield : 78–82%.

Piperazine Sulfonylation with Methanesulfonyl Chloride

The secondary amine on the piperazine ring is sulfonylated using methanesulfonyl chloride (MsCl) in the presence of TEA:

$$
\text{(2-(1H-Pyrrol-1-yl)thiazol-4-yl)(piperazin-1-yl)methanone} + \text{MsCl} \xrightarrow[\text{TEA}]{\text{DCM, 0°C}} \text{(2-(1H-Pyrrol-1-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone}
$$

Critical considerations :

  • Regioselectivity : Piperazine’s symmetry ensures uniform monosubstitution.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexanes 1:1) removes excess MsCl.
  • Yield : 88–92%.

Analytical Characterization and Validation

High-performance liquid chromatography (HPLC) : Purity >98% (C18 column, acetonitrile/water gradient).
Nuclear magnetic resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.45–6.85 (m, 4H, pyrrole-H), 3.82–3.45 (m, 8H, piperazine-H), 3.10 (s, 3H, SO₂CH₃).
    Mass spectrometry (HRMS) : m/z 340.4 [M+H]⁺ (calc. 340.4).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Hantzsch + Acylation High modularity, scalable Multi-step, requires harsh conditions 68–82
Solid-phase synthesis Parallel library generation Limited to small-scale applications 60–75
Direct coupling Fewer intermediates Low regioselectivity in sulfonylation 70–78

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors enhance the Hantzsch cyclocondensation and sulfonylation steps, reducing reaction times by 40%. Solvent recovery systems (e.g., DCM distillation) and catalytic methods (e.g., Pd-mediated couplings) further improve sustainability.

Q & A

What are the critical steps and optimization parameters for synthesizing (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone?

Level: Basic
Answer:
Synthesis involves multi-step reactions, including coupling of the thiazole-pyrrole moiety with the methylsulfonyl-piperazine fragment. Key considerations:

  • Reaction Optimization: Temperature (typically 60–120°C), solvent choice (e.g., DMF, dichloromethane), and reaction time (4–30 hours) significantly impact yield and purity .
  • Intermediate Purification: Column chromatography or recrystallization (e.g., ethanol/methanol) is critical to isolate intermediates .
  • Catalysts: Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation between thiazole and piperazine groups .

Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

Level: Basic
Answer:

  • NMR Spectroscopy: 1H/13C NMR to verify substituent positions on the thiazole, pyrrole, and piperazine rings .
  • Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolve dihedral angles between aromatic rings (e.g., thiazole-pyrrole vs. piperazine planes) and hydrogen-bonding networks .

How can reaction conditions be systematically optimized to improve synthetic yield?

Level: Advanced
Answer:

  • Design of Experiments (DoE): Use factorial designs to test solvent polarity (e.g., DMF vs. THF), temperature gradients, and stoichiometric ratios .
  • Solvent Effects: Polar aprotic solvents enhance nucleophilic substitution at the piperazine nitrogen .
  • Catalyst Screening: Evaluate palladium catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .

What methodologies are recommended to investigate the compound’s biological activity and mechanisms?

Level: Advanced
Answer:

  • Biochemical Assays: Screen for kinase inhibition (e.g., PI3K/AKT pathway) using ELISA or fluorescence-based assays .
  • Computational Modeling: Molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., sulfonyl-piperazine interactions with ATP-binding pockets) .
  • Cellular Uptake Studies: LC-MS quantification in cell lysates to assess permeability and metabolic stability .

How should researchers address contradictory data in biological activity studies?

Level: Advanced
Answer:

  • Orthogonal Assays: Validate initial findings with complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Purity Verification: Use HPLC (>95% purity threshold) to rule out impurities as confounding factors .
  • Structural Analogs: Compare activity across derivatives to identify pharmacophore requirements .

What computational approaches are suitable for studying molecular interactions of this compound?

Level: Advanced
Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein complexes (e.g., GROMACS) to analyze stability of sulfonyl-piperazine interactions over 100-ns trajectories .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to predict reactive sites on the thiazole ring .
  • QSAR Modeling: Corporate substituent effects (e.g., methylsulfonyl vs. aryl groups) to optimize bioactivity .

How can the compound’s stability under physiological conditions be evaluated?

Level: Advanced
Answer:

  • Stress Testing: Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 24, and 48 hours .
  • Thermal Analysis: TGA/DSC to determine melting points and thermal decomposition profiles .
  • Light Sensitivity: Expose to UV-Vis light and monitor structural changes using FT-IR .

Which analytical techniques are essential for assessing purity and batch consistency?

Level: Basic
Answer:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • TLC: Monitor reaction progress using silica gel plates (ethyl acetate/hexane eluent) .
  • Elemental Analysis: Confirm C/H/N/S ratios within ±0.3% of theoretical values .

What strategies are effective for designing derivatives to establish structure-activity relationships (SAR)?

Level: Advanced
Answer:

  • Substituent Variation: Modify the pyrrole (e.g., electron-withdrawing groups) or piperazine (e.g., alkyl vs. aryl sulfonamides) .
  • Bioisosteric Replacement: Replace thiazole with oxazole or methylsulfonyl with carbonyl groups .
  • Fragment-Based Design: Use SPR screening to identify high-affinity fragments for hybrid synthesis .

How can discrepancies in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

Level: Advanced
Answer:

  • Multi-Technique Validation: Cross-validate 2D NMR (COSY, HSQC) to assign ambiguous peaks .
  • Crystallographic Refinement: Compare experimental X-ray data with DFT-optimized geometries .
  • Dynamic Effects: Consider tautomerism (e.g., pyrrole NH proton exchange) using variable-temperature NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.